
N-Propylbenzamide
Overview
Description
N-Propylbenzamide (CAS 10546-70-0) is an organic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . Structurally, it consists of a benzamide core (a benzene ring attached to a carboxamide group) with an n-propyl chain bonded to the nitrogen atom. It is synthesized via reactions such as the condensation of benzaldehyde with propan-1-amine in the presence of tetrabutylammonium iodide (Bu₄NI) and tert-butyl hydroperoxide (TBHP), yielding a 59% isolated product .
This compound has been identified in consumer products like "slimy" toys, though its health effects remain uncharacterized due to insufficient toxicological data . It is also utilized in analytical chemistry as a component of phenyl-type stationary phases for supercritical fluid chromatography (SFC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Propylbenzamide can be synthesized through the direct condensation of benzoic acid and propylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, this compound can be produced using a similar approach but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Propylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.
Major Products Formed:
Oxidation: Propylbenzoic acid.
Reduction: Propylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : N-Propylbenzamide has shown potential as an antimicrobial agent. Studies indicate its effectiveness against various bacterial strains, making it a candidate for further development in antibiotic formulations .
- Cancer Metabolism : Research has identified this compound as a metabolite involved in cancer metabolism, suggesting its role in tumor biology and potential applications in cancer treatment strategies .
- Drug Development : The compound's structural characteristics allow it to be modified to enhance biological activity. For instance, derivatives of this compound have been synthesized to improve pharmacological properties, such as increased lipophilicity for better absorption.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its reactivity allows for various transformations:
- Synthesis of Derivatives : The compound can be used as a precursor for synthesizing other benzamide derivatives through various chemical reactions, such as acylation and amidation processes .
- Electrochemical Reactions : Recent studies have explored the use of this compound in electrochemical synthesis methods, demonstrating its versatility in generating new compounds under mild conditions .
Biocatalysis and Industrial Applications
- Microbial Enzyme Production : this compound is utilized in biotechnological applications involving microbial enzymes. It has been shown to enhance enzyme activity in specific biocatalytic processes, facilitating green chemistry practices .
- Industrial Processes : The compound's properties make it suitable for applications in the food and pharmaceutical industries, where it can act as a biocatalyst or an intermediate in the production of active pharmaceutical ingredients (APIs) .
Data Table: Comparative Analysis of Benzamide Derivatives
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Benzamide | C₆H₅CONH₂ | Parent compound; simple amide structure |
N-Butylbenzamide | C₁₀H₁₃NO | Similar structure with a butyl group |
4-Nitro-N-propylbenzamide | C₁₀H₁₂N₂O₂ | Contains a nitro group at the para position |
2-Methyl-N-propylbenzamide | C₁₁H₁₅NO | Contains a methyl group on the benzene ring |
Case Studies
- Antimicrobial Efficacy Study : A recent study demonstrated that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The study highlighted its potential use as an alternative antimicrobial agent in clinical settings .
- Electrochemical Synthesis Research : In an investigation into electrochemical methods for synthesizing benzamides, this compound was successfully utilized to produce novel derivatives with enhanced properties, showcasing its utility in modern synthetic chemistry .
Mechanism of Action
The mechanism of action of N-Propylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The propyl group attached to the nitrogen atom plays a crucial role in determining its binding affinity and specificity towards the target enzymes. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-Propyl-N-methylbenzamide
- Molecular Formula: C₁₁H₁₅NO
- Molecular Weight : 177.24 g/mol
- Key Differences : The addition of a methyl group to the nitrogen atom increases steric hindrance and alters polarity compared to N-Propylbenzamide. This modification may influence chromatographic retention behavior or biological activity, though specific data are unavailable.
4-Fluoro-N-propylbenzamide and 4-Ethyl-N-propylbenzamide
- Molecular Formulas: C₁₀H₁₂FNO (4-Fluoro) and C₁₁H₁₅NO (4-Ethyl)
- Applications: These derivatives are used in SFC stationary phases. The electron-withdrawing fluorine substituent enhances polarity, improving separation efficiency for phenolic compounds, while the ethyl group increases hydrophobicity .
4-Nitro-N-propylbenzamide
- Synthesis : Reacting 4-nitrobenzoyl chloride with propylamine yields this derivative.
- Applications: Serves as an intermediate in synthesizing 4-amino-N-substituted amines via catalytic hydrogenation .
Physicochemical Properties
Notes:
- This compound’s lack of aromatic substituents reduces polarity compared to 4-fluoro or 4-ethyl analogs.
Analytical Chemistry
- This compound: Used in phenyl-type SFC stationary phases for separating phenolic compounds due to tunable π-π interactions .
- 4-Fluoro/4-Ethyl Derivatives : Enhanced selectivity for polar or hydrophobic analytes, respectively .
Pharmaceuticals
- 4-(4-Ethylpiperazin-1-yl)-N-propylbenzamide (8b) : Synthesized for nicotinic acetylcholine receptor (nAChR) studies, demonstrating the role of substituents in bioactivity .
Material Science
- 2-(N-Allylsulfamoyl)-N-propylbenzamide : Features a sulfamoyl group for crystal engineering and density functional theory (DFT) studies .
Biological Activity
N-Propylbenzamide, a derivative of benzamide, has garnered attention in various fields of biological research due to its diverse biological activities. This article provides an in-depth analysis of the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the chemical formula CHNO and features a propyl group attached to the nitrogen of the benzamide structure. Its molecular structure is significant for its interaction with biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Various studies have demonstrated its effectiveness against different bacterial strains.
- Enzyme Inhibition : It has shown potential as an inhibitor for certain enzymes, particularly in carbohydrate metabolism.
- Cytotoxic Effects : this compound has been evaluated for its cytotoxic properties against cancer cell lines.
Antimicrobial Activity
Recent research indicates that this compound derivatives possess significant antimicrobial properties. For instance, one study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of this compound derivatives:
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
B. subtilis | 18 | |
S. aureus | 20 |
This data suggests that this compound can inhibit the growth of several pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition Studies
This compound has also been studied for its inhibitory effects on enzymes such as alpha-glucosidase. The compound was found to exhibit moderate inhibition, with IC values comparable to standard inhibitors. The results from enzyme inhibition studies are presented below:
Compound | IC (µM) | Reference |
---|---|---|
This compound | 45.3 | Acarbose (37.38) |
Nitro Derivative | 32.37 | |
Chloro Derivative | 53.27 |
These findings indicate that modifications to the benzamide structure can enhance enzyme inhibition, which is crucial for developing therapeutic agents targeting metabolic disorders such as diabetes .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including MDA-MB-231 and HT-29. A recent study reported that this compound derivatives exhibited potent cytotoxicity, with some compounds showing IC values lower than those of established chemotherapeutics like cisplatin.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic potential of this compound derivatives:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colorectal cancer).
The results are summarized in the following table:
Compound | Cell Line | IC (µM) |
---|---|---|
This compound | MDA-MB-231 | 20 |
HT-29 | 25 | |
Cisplatin | MDA-MB-231 | 15 |
HT-29 | 30 |
The data indicates that while this compound exhibits promising cytotoxic effects, its efficacy varies across different cancer types .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Propylbenzamide, and how can reaction conditions be optimized to improve yield?
this compound can be synthesized via amidation of benzoyl chloride with propylamine under reflux with pyridine as a catalyst . Optimization may involve controlling stoichiometric ratios (e.g., 1:1.2 benzoyl chloride to amine), reaction time (4–6 hours), and temperature (80–100°C). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity product. Monitoring by TLC or HPLC ensures reaction completion .
Q. How can researchers validate the structural identity of this compound, and what analytical techniques are most reliable?
Structural confirmation requires a combination of spectroscopic methods:
- NMR : H and C NMR to confirm propyl chain integration (e.g., δ 0.9–1.1 ppm for terminal CH) and benzamide aromatic signals (δ 7.4–8.1 ppm) .
- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) .
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion detection (m/z 177.2 for [M+H]) .
Advanced Research Questions
Q. What strategies minimize byproduct formation during this compound synthesis, such as undesired decarboxylation or reduction products?
Byproducts like this compound derivatives (e.g., cyclized or reduced forms) can arise during reactions involving acyloxyphthalimides or under reductive conditions . Mitigation strategies include:
- Catalyst Selection : Use Pd/C with controlled hydrogen pressure to avoid over-reduction .
- Temperature Control : Maintain <50°C during decarboxylation to prevent thermal degradation .
- Protecting Groups : Introduce tert-butyl or TIPS groups to stabilize intermediates, followed by deprotection with TFA .
Q. How can researchers address contradictions in toxicity data for this compound, given the lack of human health studies?
Existing data gaps (e.g., no threshold limit values or in vivo toxicity profiles ) necessitate:
- In Silico Modeling : Use tools like QSAR to predict acute toxicity or bioaccumulation potential.
- In Vitro Assays : Test cytotoxicity (e.g., MTT assay on human cell lines) and genotoxicity (Ames test) .
- Ecotoxicology : Assess environmental persistence via OECD 301 biodegradation tests .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
For mixtures containing polar byproducts (e.g., unreacted amines or carboxylic acids):
- Prep-HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) .
- Liquid-Liquid Extraction : Partition between dichloromethane and brine to remove hydrophilic impurities .
- Crystallization Screening : Test solvents like hexane/ethyl acetate (1:3) for selective crystallization .
Q. Methodological Guidance
Q. How should researchers design experiments to study the biological activity of this compound, given its structural similarity to bioactive benzamides?
- Target Selection : Prioritize enzymes/receptors with known benzamide interactions (e.g., HDACs, PARPs) .
- Assay Design : Use fluorescence-based enzymatic inhibition assays (e.g., HDAC inhibition with fluorogenic substrates) .
- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to establish IC values .
Q. What statistical approaches are appropriate for analyzing contradictory data in this compound research (e.g., conflicting synthesis yields or bioactivity results)?
- Multivariate Analysis : Apply PCA or PLS to identify variables (e.g., solvent polarity, catalyst loading) influencing yield discrepancies .
- Meta-Analysis : Aggregate data from multiple studies using fixed/random-effects models to resolve bioactivity contradictions .
- Sensitivity Testing : Conduct robustness tests (e.g., ±10% reagent variation) to assess method reproducibility .
Properties
IUPAC Name |
N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZWXBMTHNHXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147142 | |
Record name | Benzamide, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10546-70-0 | |
Record name | N-Propylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10546-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Propylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Propylbenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PROPYLBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Propylbenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6G3GT6LN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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